N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
Description
Its structure integrates a pyrazole core substituted at positions 1 and 5 with methyl groups, a carboxamide linkage at position 3, and a 4-hydroxyphenyl moiety modified with a benzo[d]thiazol-2-yl group. The benzo[d]thiazol moiety is a heterocyclic aromatic system known for enhancing bioactivity in medicinal chemistry, particularly in targeting enzymes or receptors involved in inflammation and cancer .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-11-9-15(22-23(11)2)18(25)20-12-7-8-16(24)13(10-12)19-21-14-5-3-4-6-17(14)26-19/h3-10,24H,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXOILBJZMWOJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity. This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation. The compound’s high IC50 values for COX-1 inhibition suggest a significant interaction with this enzyme.
Biochemical Pathways
By inhibiting COX enzymes, the compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, thromboxanes, and leukotrienes, all of which play roles in inflammation and pain signaling. By reducing the production of these molecules, the compound can potentially alleviate symptoms of inflammation.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and research findings.
Synthesis of the Compound
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Moiety : This is achieved through cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
- Coupling with Hydroxyphenyl Derivative : The benzothiazole intermediate is coupled with a hydroxyphenyl derivative, often via a Suzuki-Miyaura cross-coupling reaction.
- Introduction of the Pyrazole Structure : The final step involves acylation with a pyrazole derivative to yield the target compound.
The biological activity of this compound is attributed to its interaction with various molecular targets within cellular pathways:
- Molecular Targets : The compound may inhibit specific enzymes and receptors involved in inflammation and cancer progression, such as cyclooxygenase and topoisomerase .
- Pathways Modulated : It has been shown to modulate oxidative stress responses, apoptosis, and inflammatory pathways, contributing to its potential therapeutic effects .
Biological Activities
This compound exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that derivatives containing benzothiazole and pyrazole moieties show significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives exhibit comparable activity to standard antimicrobial agents against various bacterial strains .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to established anti-inflammatory drugs like dexamethasone .
Anticancer Potential
This compound has been investigated for its anticancer effects. It has demonstrated cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Data Summary
The following table summarizes key biological activities and their corresponding findings:
| Biological Activity | Findings | References |
|---|---|---|
| Antimicrobial | Comparable activity against bacterial strains | |
| Anti-inflammatory | Inhibition of TNF-α and IL-6 | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Studies
Several case studies highlight the efficacy of this compound in various biological contexts:
- Antimicrobial Efficacy : A study reported that derivatives similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antimicrobial agents .
- Anti-inflammatory Mechanism : In a model of carrageenan-induced edema in mice, the compound significantly reduced swelling compared to control groups, indicating strong anti-inflammatory properties.
- Cancer Cell Line Studies : The compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells) where it showed dose-dependent cytotoxicity, leading to increased rates of apoptosis as confirmed by flow cytometry analysis .
Chemical Reactions Analysis
Amide Functionality Reactions
The carboxamide group (-CONH-) participates in hydrolysis and condensation reactions:
These reactions demonstrate the compound's potential for structural modifications to enhance pharmacokinetic properties.
Aromatic Hydroxyl Group Reactivity
The para-hydroxyphenyl group undergoes characteristic electrophilic substitutions:
Key transformations include:
-
O-Alkylation :
Reacts with alkyl halides (R-X) in acetone/K₂CO₃ to yield ether derivatives (R = methyl, ethyl, benzyl)
Example: Reaction with methyl iodide produces 4-methoxyphenyl analog (yield: 68-72%) -
Acylation :
Acetic anhydride/pyridine forms 4-acetoxyphenyl derivative at 60°C (reaction time: 2-4 hrs) -
Oxidative Coupling :
Horseradish peroxidase/H₂O₂ system generates dimeric structures via phenolic radical intermediates
Benzo[d]thiazole Ring Modifications
The electron-deficient thiazole ring participates in:
Nucleophilic Aromatic Substitution
-
Reacts with amines (RNH₂) at C-2 position under microwave irradiation (DMF, 120°C)
Example: Morpholine substitution achieves 89% yield in 30 minutes
Cross-Coupling Reactions
-
Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ catalyst
Typical conditions: DME/H₂O (3:1), K₂CO₃, 80°C, 12 hrs
Pyrazole Core Reactions
The 1,5-dimethylpyrazole unit shows reactivity at C-4 position:
Characteristic transformations:
-
Vilsmeier-Haack Formylation :
POCl₃/DMF complex introduces formyl group (→ pyrazole-4-carbaldehyde derivative)
Yield: 62-75% after 6 hrs at 50°C -
Cyclocondensation :
Reacts with hydrazines to form pyrazolo[3,4-d]pyrimidine hybrids
Optimal conditions: Ethanol reflux, 8-10 hrs (yield: 55-68%)
Catalytic Hydrogenation
Selective reduction pathways under H₂/Pd-C:
| Site Reduced | Conditions | Product |
|---|---|---|
| Thiazole C=N bond | 40 psi H₂, EtOH, 6 hrs | Dihydrobenzothiazole derivative |
| Pyrazole ring | 60 psi H₂, Raney Ni, 12 hrs | Pyrazoline analog (partial saturation) |
Metal Complexation
Acts as polydentate ligand for transition metals:
| Metal Salt | Coordination Mode | Application |
|---|---|---|
| Cu(II) acetate | N(thiazole), O(phenolic) | Antimicrobial agents |
| PtCl₂ | N(pyrazole), S(thiazole) | Anticancer candidates |
Biological Activation Pathways
In vivo metabolic reactions include:
-
CYP450-mediated hydroxylation at C-5 of pyrazole ring
-
Glucuronidation of phenolic -OH group (UGT1A9 enzyme)
-
N-Demethylation of pyrazole methyl groups (CYP3A4)
This comprehensive reactivity profile enables rational design of derivatives with tailored physicochemical and pharmacological properties. Recent studies highlight its utility as a scaffold for developing kinase inhibitors and antimicrobial agents , though further structure-activity relationship studies are needed to optimize therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, we compare it with structurally analogous pyrazole carboxamides from recent studies. Key differentiating factors include substituent groups, molecular weight, and reported biological activities.
Structural and Physicochemical Comparisons
Q & A
Basic: What are the standard synthetic routes for N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, such as coupling a benzothiazole intermediate with a pyrazole-carboxamide derivative. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions under controlled pH and temperature. A general procedure involves mixing precursors (e.g., substituted oxadiazole-thiols) with alkyl halides in polar aprotic solvents like DMF, catalyzed by K₂CO₃ at room temperature . Optimization often employs statistical experimental design (e.g., varying temperature, solvent ratios, or catalyst loadings) to maximize yield and purity while minimizing side reactions. Reaction progress is monitored via TLC or HPLC .
Basic: How is the structural integrity of this compound validated post-synthesis?
Structural confirmation requires a combination of spectroscopic and crystallographic methods:
- NMR (¹H/¹³C) to verify proton environments and carbon frameworks.
- Mass spectrometry (HRMS) for molecular weight confirmation.
- Single-crystal X-ray diffraction to resolve bond angles, torsion, and stereochemistry, as demonstrated for related pyrazole-carboxamides .
For example, crystallographic data (mean C–C bond length: 0.007 Å, R factor: 0.064) ensure high precision in structural assignments .
Basic: What preliminary biological screening assays are recommended for this compound?
Initial screening focuses on enzyme inhibition (e.g., kinase or protease assays) and cytotoxicity profiling (e.g., MTT assays on cancer cell lines). For benzothiazole-pyrazole hybrids, common targets include inflammatory mediators (COX-2) or apoptosis regulators (Bcl-2). Dose-response curves (IC₅₀ values) and selectivity indices against healthy cell lines (e.g., HEK-293) are critical .
Advanced: How can computational methods streamline reaction design for derivatives of this compound?
Quantum chemical calculations (e.g., DFT) and reaction path searches identify energetically favorable pathways. For example, ICReDD’s methodology combines computational screening of transition states with machine learning to predict optimal conditions (e.g., solvent, catalyst) before experimental validation . This reduces trial-and-error approaches by >50% in reaction development time .
Advanced: How should researchers address contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values or selectivity may arise from assay conditions (e.g., buffer pH, cell passage number). Mitigation strategies:
- Standardize protocols : Use identical cell lines, incubation times, and positive controls.
- Dose-response validation : Repeat assays with independent replicates.
- Off-target profiling : Employ proteome-wide screens (e.g., CETSA) to identify unintended interactions .
Advanced: What analytical techniques resolve complex degradation products during stability studies?
- LC-MS/MS identifies degradation pathways (e.g., hydrolysis of the carboxamide group).
- Solid-state NMR monitors crystallinity changes under stress conditions (heat/humidity).
- Kinetic modeling predicts shelf-life using Arrhenius equations .
Advanced: How can reaction mechanisms for functionalizing the benzothiazole ring be elucidated?
Mechanistic studies employ:
- Isotopic labeling (e.g., ¹⁸O tracing) to track hydroxylation sites.
- In-situ IR spectroscopy to detect intermediates (e.g., thiourea adducts).
- DFT simulations to map energy barriers for electrophilic substitution .
Advanced: What strategies improve scalability without compromising yield in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
